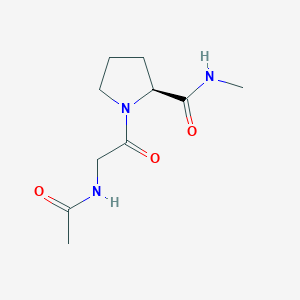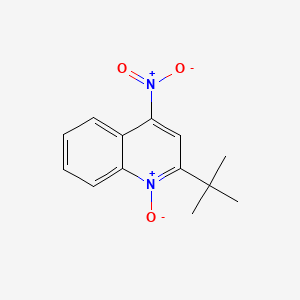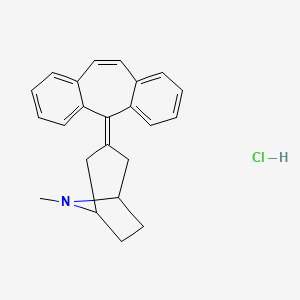
Lithium, (isocyanomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (isocyanomethyl)- is a chemical compound that features lithium bonded to an isocyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (isocyanomethyl)- typically involves the reaction of lithium with isocyanomethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:
Li+CH2NC→LiCH2NC
Industrial Production Methods
Industrial production of lithium, (isocyanomethyl)- involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium, (isocyanomethyl)- can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler lithium compounds.
Substitution: Participates in nucleophilic substitution reactions, where the isocyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (isocyanomethyl)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions involving lithium, (isocyanomethyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield lithium oxides, while substitution reactions can produce a variety of substituted lithium compounds.
Scientific Research Applications
Lithium, (isocyanomethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanomethyl groups into organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, especially in the treatment of mood disorders and other neurological conditions.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium, (isocyanomethyl)- involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate neurotransmitter release and signal transduction pathways, leading to changes in cellular activity. The isocyanomethyl group may also interact with specific enzymes or receptors, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of mood disorders.
Lithium chloride: Used in various chemical syntheses and industrial applications.
Lithium hydroxide: Utilized in the production of lithium-ion batteries.
Uniqueness
Lithium, (isocyanomethyl)- is unique due to the presence of the isocyanomethyl group, which imparts distinct chemical properties and reactivity compared to other lithium compounds. This uniqueness makes it valuable in specific research and industrial applications where other lithium compounds may not be suitable.
Properties
CAS No. |
33742-77-7 |
|---|---|
Molecular Formula |
C2H2LiN |
Molecular Weight |
47.0 g/mol |
IUPAC Name |
lithium;isocyanomethane |
InChI |
InChI=1S/C2H2N.Li/c1-3-2;/h1H2;/q-1;+1 |
InChI Key |
FMJFNCBDNBSXLT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-][N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)


![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)



![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)



